2-(Oxiran-2-yl)ethanesulfonamide
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Overview
Description
2-(Oxiran-2-yl)ethanesulfonamide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.19 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a sulfonamide group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(Oxiran-2-yl)ethanesulfonamide typically involves the reaction of an epoxide with a sulfonamide. One common method includes the reaction of ethylene oxide with sulfonamide under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
2-(Oxiran-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions: Typical reagents include acids, bases, and nucleophiles, with reactions often conducted under mild to moderate temperatures and pressures.
Major Products: The major products depend on the specific reaction conditions but often include various substituted sulfonamides and alcohols.
Scientific Research Applications
2-(Oxiran-2-yl)ethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)ethanesulfonamide involves its ability to react with various biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage . The sulfonamide group can also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-(Oxiran-2-yl)ethanesulfonamide can be compared with other epoxide-containing sulfonamides and related compounds:
Properties
IUPAC Name |
2-(oxiran-2-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNHLIPWDRQNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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